molecular formula C20H20N4O B2394332 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954306-03-7

5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2394332
CAS No.: 954306-03-7
M. Wt: 332.407
InChI Key: UAFRFTMOXWLWQR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with aryl and carboxamide groups. The cyclopropyl moiety at the 5-position introduces steric rigidity, while the 2,4-dimethylphenyl group on the amide nitrogen modulates electronic and lipophilic properties.

Properties

IUPAC Name

5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-13-8-11-17(14(2)12-13)21-20(25)18-19(15-9-10-15)24(23-22-18)16-6-4-3-5-7-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFRFTMOXWLWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclopropyl groups.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Core Skeleton and Substituent Variations

Key structural analogs include:

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Differs in the amide substituent (4-chlorophenyl vs. 2,4-dimethylphenyl) and the 1-phenyl group (4-methoxyphenyl vs. phenyl). The methoxy group enhances polarity, while chlorine increases electron-withdrawing effects .

5-Cyclopropyl-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (D731-0535) : Features a 2-ethoxyphenyl amide substituent. The ethoxy group improves solubility compared to methyl groups but reduces logP (4.25 vs. estimated higher logP for 2,4-dimethylphenyl) .

5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains fluorinated substituents, increasing hydrogen bond acceptors (7 vs. 5 in the target compound) and reducing logP (3.47 vs. ~4.3) .

Physicochemical Properties

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
Target Compound ~363.4* ~4.5† 1 5 ~56
D731-0535 348.4 4.25 1 5 55.97
5-Amino-N-(2,4-difluorophenyl)... 347.29 3.47 2 7 ~85

*Estimated based on molecular formula (C22H21N4O). †Predicted using substituent contributions (cyclopropyl and dimethyl groups increase lipophilicity).

Biological Activity

5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activities based on available research findings.

  • Molecular Formula : C20H20N4O
  • Molecular Weight : 332.407 g/mol
  • CAS Number : 954829-12-0

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential efficacy against various cancer cell lines due to the presence of the triazole moiety.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that compounds with similar triazole structures showed IC50 values below 10 µM against several cancer cell lines, including breast and colon cancer cells. This suggests that modifications in the phenyl ring can enhance cytotoxicity .
  • Mechanism of Action :
    • Molecular dynamics simulations have shown that triazole derivatives interact with target proteins primarily through hydrophobic interactions, which may lead to apoptosis in cancer cells .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structure may confer antifungal and antibacterial activities.

Research Findings

  • Antifungal Activity :
    • Triazole compounds have been reported to inhibit fungal growth effectively. For instance, a related compound exhibited significant antifungal activity against Candida species with an IC50 value of approximately 5 µg/mL .
  • Antibacterial Activity :
    • Similar triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of specific substituents on the phenyl ring significantly affects biological activity. For example:

  • Dimethyl Substitution : Compounds with dimethyl groups at specific positions on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
CompoundPosition of SubstituentsIC50 (µM)
Compound A2,4-Dimethyl<10
Compound BUnsubstituted>50

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